REACTION_CXSMILES
|
[NH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4](=O)[NH:3][C:2]1=O.[CH2:13]([N:15](CC)[CH2:16][CH3:17])[CH3:14].P(Cl)(Cl)([Cl:22])=O>>[Cl:22][C:4]1[C:5]2[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=2)[N:1]=[C:2]([N:15]([CH2:16][CH3:17])[CH2:13][CH3:14])[N:3]=1
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Name
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|
Quantity
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20 g
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Type
|
reactant
|
Smiles
|
N1C(NC(C2=CC=CC=C12)=O)=O
|
Name
|
|
Quantity
|
280 mL
|
Type
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reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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After refluxing for 75 minutes
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Duration
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75 min
|
Type
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DISTILLATION
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Details
|
the excess phosphorus oxychloride was distilled off under vacuum
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Type
|
ADDITION
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Details
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the residue was slowly introduced into 200 ml of ice-cold 1N sodium hydroxide solution
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Type
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EXTRACTION
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Details
|
Extraction with dichloromethane (three times 150 ml)
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Type
|
WASH
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Details
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washing of the organic phase with water (three times 100 ml)
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Type
|
DRY_WITH_MATERIAL
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Details
|
drying over magnesium sulfate and distillation of the solvent on a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
gave a brown oil, which
|
Type
|
CUSTOM
|
Details
|
could be used in the next reaction without further purification
|
Name
|
|
Type
|
|
Smiles
|
ClC1=NC(=NC2=CC=CC=C12)N(CC)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |